molecular formula C16H10ClF3N6O B5472144 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-[3-chloro-4-(trifluoromethyl)phenyl]-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No.: B5472144
M. Wt: 394.74 g/mol
InChI Key: KIKOOJFCOBZTSR-UHFFFAOYSA-N
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Description

The compound “7-[3-chloro-4-(trifluoromethyl)phenyl]-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one” is a complex organic molecule. It contains a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one core, which is substituted at the 7-position by a 3-chloro-4-(trifluoromethyl)phenyl group and at the 2-position by an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one ring system. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various substituents. The trifluoromethyl group, for example, is known to significantly influence the electronic properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .

Properties

IUPAC Name

11-[3-chloro-4-(trifluoromethyl)phenyl]-4-ethyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N6O/c1-2-12-21-15-23-22-13-11(26(15)24-12)5-6-25(14(13)27)8-3-4-9(10(17)7-8)16(18,19)20/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKOOJFCOBZTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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